3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a benzofuran ring, a biphenyl group, and various functional groups such as methoxy and methylsulfonyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the biphenyl group, and the addition of functional groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
- Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-
Uniqueness
3-Benzofuranacetic acid, 6-[[2’,6’-dimethyl-4’-[3-(methylsulfonyl)propoxy][1,1’-biphenyl]-3-yl]methoxy]-2,3-dihydro-, methyl ester, (3S)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its combination of a benzofuran ring, biphenyl group, and various functional groups makes it distinct from other similar compounds and valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C30H34O7S |
---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
methyl 2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C30H34O7S/c1-20-13-26(35-11-6-12-38(4,32)33)14-21(2)30(20)23-8-5-7-22(15-23)18-36-25-9-10-27-24(16-29(31)34-3)19-37-28(27)17-25/h5,7-10,13-15,17,24H,6,11-12,16,18-19H2,1-4H3 |
InChI-Schlüssel |
UBOMIQKYZRJYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)OC)C)OCCCS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.